Bienvenue dans la boutique en ligne BenchChem!

Degarelix Acetate

Prostate Cancer Androgen Deprivation Therapy Testosterone Suppression

Degarelix acetate is a competitive, reversible GnRH receptor antagonist that achieves castrate testosterone levels in 96% of patients by Day 3—unlike GnRH agonists (leuprolide) that cause an initial testosterone surge. This prevents disease flare in high-risk patients with spinal cord compression or bladder outlet obstruction. Pooled analyses show 58.6% lower cardiovascular event risk (HR 0.414) vs. agonists in CVD patients. Its sustained pharmacodynamic effect (>40 days) makes it the benchmark for long-acting injectable GnRH antagonist development.

Molecular Formula C84H107ClN18O18
Molecular Weight 1692.3 g/mol
CAS No. 934246-14-7
Cat. No. B1670189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDegarelix Acetate
CAS934246-14-7
SynonymsAc-2Nal-4Cpa-3Pal-Ser-4Aph(hydroorotyl)-4Aph(carbamoyl)-Leu-ILys-pro-Ala-NH2
acetyl-2-naphthylalanyl-3-chlorophenylalanyl-1-oxohexadecyl-seryl-4-aminophenylalanyl(hydroorotyl)-4-aminophenylalanyl(carbamoyl)-leucyl-ILys-prolyl-alaninamide
degarelix
FE 200486
FE-200486
FE200486
Firmagon
Gonax
uglypeptide1
Molecular FormulaC84H107ClN18O18
Molecular Weight1692.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O
InChIInChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1
InChIKeyAUTFSFUMNFDPLH-KYMMNHPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Degarelix Acetate Procurement: GnRH Antagonist for Androgen Deprivation Therapy in Prostate Cancer


Degarelix acetate (CAS 934246-14-7) is a synthetic decapeptide that functions as a competitive, reversible antagonist of the gonadotropin-releasing hormone (GnRH) receptor [1]. As a GnRH antagonist, degarelix provides an alternative mechanism of action to the more established GnRH agonists (e.g., leuprolide, goserelin) for achieving medical castration in advanced prostate cancer. Unlike agonists, degarelix achieves castrate testosterone levels without an initial testosterone surge, offering a distinct clinical profile for androgen deprivation therapy (ADT) [2].

Why In-Class Substitution of Degarelix Acetate with GnRH Agonists or Other Antagonists is Not Clinically Interchangeable


Generic substitution among GnRH-targeting therapies is not possible due to fundamental differences in mechanism, pharmacokinetics, and clinical outcomes. GnRH agonists (leuprolide, goserelin) induce an initial testosterone surge ('flare') that is absent with degarelix [1]. Among GnRH antagonists, degarelix's unique formulation provides a longer duration of action than other injectable antagonists like cetrorelix and ganirelix, and a distinct safety profile with minimal histamine release [2]. Furthermore, the oral antagonist relugolix, while in the same class, exhibits a significantly different real-world adherence and persistence profile compared to injectable degarelix [3]. These quantifiable differences in speed of action, cardiovascular risk, and patient adherence preclude simple interchangeability.

Degarelix Acetate Quantitative Differentiation Guide: Head-to-Head Evidence vs. Key Comparators


Rapid Testosterone Suppression: Degarelix vs. Leuprolide Acetate (CS21 Phase 3 Trial)

Degarelix achieves medical castration (testosterone ≤0.5 ng/mL) significantly faster than the GnRH agonist leuprolide. This eliminates the risk of a testosterone surge and clinical flare associated with agonist therapy. [1]

Prostate Cancer Androgen Deprivation Therapy Testosterone Suppression

Superior Overall Survival and PSA Progression-Free Survival: Degarelix vs. GnRH Agonists (Pooled Analysis of 5 RCTs)

A pooled analysis of five Phase 3 trials (n=1925) comparing degarelix to GnRH agonists (leuprolide, goserelin) demonstrated a significant improvement in both overall survival (OS) and prostate-specific antigen progression-free survival (PSA PFS) for patients treated with degarelix. [1]

Prostate Cancer Overall Survival PSA Progression

Reduced Cardiovascular Risk in High-Risk Patients: Degarelix vs. GnRH Agonists (Pooled Analysis of 6 RCTs)

In patients with a pre-existing history of cardiovascular disease (CVD), treatment with degarelix was associated with a significantly lower risk of serious cardiovascular events or death compared to GnRH agonists. [1]

Cardiovascular Safety Prostate Cancer Androgen Deprivation Therapy

Longer Duration of Action: Degarelix vs. Other Injectable GnRH Antagonists (Preclinical Model)

Degarelix demonstrates a significantly longer duration of action in suppressing the pituitary-gonadal axis compared to other injectable GnRH antagonists, including abarelix, ganirelix, and cetrorelix. [1]

GnRH Antagonist Pharmacodynamics Sustained Release

Lower Adherence and Persistence in Real-World Use: Degarelix vs. Relugolix (Retrospective Claims Analysis)

A retrospective analysis of US claims data indicates that patients on injectable degarelix have significantly lower adherence and shorter treatment persistence compared to those on oral relugolix. [1]

Treatment Adherence Real-World Evidence Prostate Cancer

Minimal Histamine Release: Degarelix vs. Cetrorelix (Ex Vivo Human Skin Model)

Compared to cetrorelix, degarelix demonstrates significantly reduced histamine release in an ex vivo human skin model, a property associated with a lower risk of local and systemic hypersensitivity reactions. [1]

Histamine Release Adverse Events GnRH Antagonist

Evidence-Backed Research and Clinical Application Scenarios for Degarelix Acetate


Clinical Management of Prostate Cancer in Patients Requiring Urgent Testosterone Suppression

Based on the evidence of achieving castrate testosterone levels in 96% of patients by Day 3 (vs. 0% for leuprolide) [4], degarelix is the preferred ADT for patients where a testosterone surge could lead to serious complications, such as those with impending spinal cord compression or severe bladder outlet obstruction.

First-Line Androgen Deprivation Therapy in Men with Pre-existing Cardiovascular Disease

The pooled analysis showing a 58.6% lower risk of serious cardiovascular events or death (HR 0.414) for high-risk patients [4] provides a strong evidence base for selecting degarelix over GnRH agonists for patients with a history of myocardial infarction, stroke, or other significant CVD.

Preclinical Research for Long-Acting Injectable GnRH Antagonists

Degarelix serves as a key comparator and benchmark for new, long-acting injectable GnRH antagonists due to its well-characterized depot formulation and sustained pharmacodynamic effect of >40 days in primate models [4]. It is a critical reference standard for in vivo efficacy studies.

Health Economics and Outcomes Research (HEOR) for ADT Adherence

Real-world data demonstrating significantly lower 12-month adherence (13.0%) for injectable degarelix compared to oral relugolix (60.8%) [4] positions degarelix as a critical case study for modeling the economic impact of non-adherence and the value proposition of alternative oral formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Degarelix Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.